5-Methylchrysene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86827-66-9 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-methylchrysene-1,2-dione |
InChI |
InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3 |
InChI Key |
XNSVJANXWKEDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4 |
Origin of Product |
United States |
Chemical Transformations and Modifications
Chemical Transformations at the Quinone Moiety
The ortho-quinone functionality is the most reactive part of the this compound molecule. It can undergo reduction and participate in Michael addition reactions.
The dione (B5365651) can be reduced to its corresponding catechol, 5-methylchrysene-1,2-diol. This reduction is a key step in some metabolic pathways and can be achieved chemically. For instance, in enzymatic synthesis studies, dithiothreitol (B142953) has been used to reduce this compound to the catechol. nih.gov This catechol can then be a substrate for further enzymatic reactions like glucuronidation and sulfonation.
As an electrophile, the quinone moiety of this compound is susceptible to nucleophilic attack via a 1,4-Michael addition. This reactivity is particularly relevant in biological systems where it can react with cellular nucleophiles. For example, it has been shown to form thioether conjugates with 2-mercaptoethanol. nih.gov This reaction proceeds through the addition of the thiol to the quinone system.
Table 2: Reactions at the Quinone Moiety
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| This compound | Dithiothreitol | 5-Methylchrysene-1,2-diol (catechol) | nih.gov |
Modifications at the Methyl Substituent and Chrysene Core
Detailed studies on the direct chemical modification of the methyl group or the chrysene core of this compound are not extensively reported in the literature. However, based on the known reactivity of the parent compound, 5-methylchrysene (B135471), and general principles of aromatic chemistry, potential transformations can be inferred.
In metabolic studies of 5-methylchrysene, hydroxylation of the methyl group to form 5-(hydroxymethyl)chrysene has been observed, catalyzed by cytochrome P450 enzymes. nih.gov While this is an enzymatic process, it suggests that the methyl group can be a site for oxidation. Chemical methods for benzylic oxidation could potentially be applied, although the presence of the reactive quinone moiety would likely complicate such transformations, requiring careful selection of reagents and protective group strategies.
The chrysene ring system in 5-methylchrysene is known to undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.org However, the presence of the electron-withdrawing quinone moiety in this compound would significantly deactivate the aromatic rings towards electrophilic attack, making such reactions challenging. Any substitution would likely be directed to specific positions based on the combined electronic effects of the quinone and methyl groups.
Advanced Spectroscopic and Chromatographic Methodologies for 5 Methylchrysene 1,2 Dione Analysis
High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of 5-methylchrysene-1,2-dione. By providing a precise mass measurement with high accuracy, HRMS allows for the determination of the elemental composition of the analyte, distinguishing it from other isobaric compounds. Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the requisite mass resolution and accuracy for this purpose.
Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for the analysis of polar compounds like diones, minimizing fragmentation and preserving the molecular ion for accurate mass determination. ESI-MS can be effectively coupled with liquid chromatography to analyze this compound in complex mixtures. In negative-ion mode ESI, the instrument would detect the deprotonated molecule [M-H]⁻. For instance, HRMS analysis of a related chrysenecarboxylic acid using ESI in negative mode determined the m/z of the [M-H]⁻ ion to be 271.07529, against a calculated value of 271.07645. This level of precision is crucial for confirming the molecular formula of this compound and its derivatives. The choice of solvent and operating parameters is critical to avoid the formation of ion-molecule aggregates, which can complicate spectral interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of thermally stable and volatile compounds. Capillary column GC provides the high resolution necessary to separate various methylchrysene isomers and their metabolites. When coupled with HRMS, GC-MS offers precise mass data for structural elucidation.
Tandem Mass Spectrometry (MS/MS) further enhances selectivity and sensitivity. In MS/MS, a specific precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This technique, often using Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio, allowing for lower detection limits compared to single-stage MS (SIM mode). This is particularly valuable when analyzing trace amounts of the compound in complex biological or environmental samples.
| Compound | GC/MS (SIM) Detection Limit (pg/µL) | GC/MS/MS (MRM) Detection Limit (pg/µL) |
|---|---|---|
| 5-Methylchrysene | 0.323 | 0.098 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure, connectivity, and conformation of this compound in solution.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the methyl group protons and the aromatic protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effect of the dione (B5365651) functionality and their position on the chrysene (B1668918) backbone.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show characteristic signals for the carbonyl carbons of the dione group, typically in the downfield region (e.g., >170 ppm), in addition to signals for the methyl carbon and the aromatic carbons. The precise chemical shifts help in confirming the positions of the methyl and dione groups on the chrysene ring system.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity through the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the dione structure, and for confirming the position of the methyl group relative to the rest of the molecule.
Chromatographic Separation Techniques for this compound and its Metabolites/Isomers
Chromatography is fundamental for isolating this compound from complex mixtures, such as those produced during metabolic studies or found in environmental samples. The separation of 5-methylchrysene isomers and their various metabolites, including dihydrodiols, catechols, and quinones, is challenging due to their structural similarity.
High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. Reverse-phase HPLC, utilizing columns like C18, is effective for separating polycyclic aromatic compounds based on their hydrophobicity. Studies on the metabolism of 5-methylchrysene have successfully used reverse-phase HPLC to resolve numerous metabolites, including the precursor 5-methylchrysene-1,2-diol. For instance, the analysis of this compound formed from its catechol precursor was achieved using HPLC with UV and fluorescence detection, where the dione had a retention time of 31.98 minutes under specific conditions.
Gas chromatography (GC), especially with high-resolution capillary columns (e.g., HP-5MS), is also widely used for separating isomers of methylchrysene and related compounds prior to mass spectrometric analysis. The choice of stationary phase and temperature programming is critical to achieve optimal separation of these closely related structures.
| Technique | Column/Stationary Phase | Mobile/Carrier Phase & Conditions | Application | Reference |
|---|---|---|---|---|
| Reverse-Phase HPLC | µBondapak/C18 | Methanol/Water gradient | Separation of 5-methylchrysene metabolites | |
| HPLC | Not specified | Not specified | Analysis of 5-MC-1,2-dione | |
| Capillary GC | SE-52 methylphenylsilicone | Helium carrier gas, temperature programmed | Separation of PAH isomers from smoke condensate | |
| GC | HP-5MS (5% phenylmethylpolysiloxane) | Helium carrier gas | Analysis of methylchrysene isomers in crude oil |
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. future4200.com It is exceptionally well-suited for the analysis of parent PAHs, including 5-methylchrysene, due to its high resolution, particularly when using capillary columns. future4200.com
For less volatile derivatives like this compound, GC analysis typically requires a derivatization step to increase volatility and thermal stability. The compound would need to be converted into a more suitable derivative, such as a silylated form, before injection into the GC system. High-resolution capillary columns coated with stationary phases like SE-52 methylphenylsilicone are effective for separating complex mixtures of PAH isomers and their derivatives. future4200.com When coupled with a mass spectrometer (GC-MS), this method provides definitive structural identification, which is crucial for distinguishing between various isomers. future4200.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative and Qualitative Analysis
Spectroscopic methods are indispensable for both the identification and quantification of this compound, often used in conjunction with HPLC.
The extended aromatic system of the chrysene backbone in this compound gives it distinct absorption characteristics in the ultraviolet-visible range. The UV spectrum of the compound and its metabolites is a key feature used for their detection following chromatographic separation. nih.gov Specifically, a maximum absorbance wavelength (λmax) of 268 nm has been utilized to monitor metabolites of 5-methylchrysene. nih.gov
The parent compound, 5-methylchrysene, is known to exhibit a strong, bluish-violet fluorescence under UV light, a characteristic property of many PAHs. wikipedia.org This intrinsic fluorescence provides a highly sensitive means of detection. Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique is often preferred over UV absorbance due to its superior sensitivity and selectivity, as fewer molecules possess native fluorescence.
In a research context, the combination of HPLC with UV and fluorescence detection (HPLC-UV-FLD) is a powerful and widely adopted analytical strategy for PAHs and their metabolites. nih.govfda.gov This hyphenated technique allows for the physical separation of the compound from a complex mixture, followed by its immediate detection and quantification.
For instance, HPLC-UV-FLD analysis has been effectively used to track the metabolism of 5-methylchrysene and the subsequent reaction of its dione metabolite in cell culture media. nih.gov In these experiments, the disappearance of the this compound peak in the chromatogram provides a direct measure of its consumption during metabolic or conjugation reactions. nih.gov The high sensitivity of fluorescence detection is particularly advantageous for analyzing trace levels of these compounds in biological samples, such as cell extracts or tissues, and in environmental samples. fda.govthermofisher.com
| Technique | Application | Key Parameters | Source |
|---|---|---|---|
| UV-Vis Spectroscopy | Detection and quantification, typically as an HPLC detector. | λmax at 268 nm for 5-MC metabolites. | nih.gov |
| Fluorescence Spectroscopy | Highly sensitive detection and quantification, often coupled with HPLC. | Excitation and emission wavelengths specific to the compound class. Parent 5-MC has bluish-violet fluorescence. | nih.govwikipedia.org |
| HPLC-UV-FLD | Standard method for analyzing the compound in complex matrices like cell culture media. | Combines separation power of HPLC with the sensitivity of both detectors. | nih.govfda.gov |
Theoretical and Computational Chemistry of 5 Methylchrysene 1,2 Dione
Electronic Structure Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Methylchrysene-1,2-dione, DFT studies would be instrumental in determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and the electronic transition properties of the molecule.
However, a thorough search of existing literature yields no specific DFT studies that have been published on this compound. Consequently, data regarding its molecular orbital energies, electron density distribution, and electrostatic potential maps are not available.
Semi-Empirical and Ab Initio Methods
In addition to DFT, semi-empirical and ab initio methods are also valuable tools in computational chemistry. Semi-empirical methods, which use parameters derived from experimental data, can provide rapid insights into the electronic properties of large molecules. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy.
To date, no computational studies employing either semi-empirical or ab initio methods have been reported for this compound. Such studies would be beneficial in corroborating findings from potential future DFT calculations and providing a more complete picture of its electronic behavior.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are widely used to predict spectroscopic data and analyze the conformational landscape of molecules, aiding in their experimental identification and characterization.
Computational Prediction of NMR and UV-Vis Spectra
Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For this compound, computational predictions of its ¹H and ¹³C NMR spectra would be invaluable for its synthesis and identification. Similarly, predicting its UV-Vis spectrum would help in understanding its photophysical properties.
Currently, there are no published computational predictions for the NMR or UV-Vis spectra of this compound.
Conformational Landscape and Energy Minima
The biological activity and reactivity of a molecule are often influenced by its three-dimensional shape and conformational flexibility. A computational conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them.
No studies on the conformational landscape or the identification of global and local energy minima for this compound have been found in the scientific literature.
Molecular Dynamics Simulations and Reactivity Prediction
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with other molecules and their surrounding environment. For this compound, MD simulations could be used to investigate its behavior in different solvents or its potential interactions with biological macromolecules. Furthermore, computational methods can be employed to predict its reactivity, such as its susceptibility to nucleophilic or electrophilic attack.
As with the other computational aspects, there is no available research detailing molecular dynamics simulations or specific reactivity predictions for this compound.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the high-energy transition states that must be overcome. For this compound, this could involve studying its metabolic activation or its reaction with cellular nucleophiles.
Key Computational Techniques:
Density Functional Theory (DFT): A widely used quantum chemical method to calculate the electronic structure of molecules and to optimize the geometries of reactants, products, and transition states.
Transition State Theory (TST): Used in conjunction with quantum chemical calculations, TST allows for the calculation of reaction rate constants from the properties of the reactants and the transition state. wikipedia.org The theory assumes a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that a calculated transition state structure indeed connects the desired reactants and products on the potential energy surface.
Illustrative Reaction Coordinate Diagram:
A hypothetical reaction coordinate diagram for the reaction of this compound with a nucleophile would show the relative energies of the reactants, the transition state, and the products. The activation energy, which determines the reaction rate, is the energy difference between the reactants and the transition state.
Example of Related Research:
A study on the reaction of OH radicals with 3-ring PAHs used transition state energy calculations to evaluate reaction positions. mdpi.com They employed the QST2 method to locate transition state structures and performed frequency calculations to confirm them. mdpi.com Such a methodology could be adapted to investigate the reactivity of this compound.
Chemical Reactivity and Mechanistic Organic Chemistry of 5 Methylchrysene 1,2 Dione
Redox Chemistry and Electron Transfer Mechanisms
The redox behavior of PAH o-quinones is a critical aspect of their chemistry. They can participate in electron transfer reactions, leading to the formation of various reduced species and the generation of reactive oxygen species (ROS). This process, known as redox cycling, involves the sequential transfer of electrons to the quinone molecule. nih.govacs.org
The acceptance of a single electron by a quinone (Q) results in the formation of a semiquinone radical anion (Q•⁻). This is a key intermediate in the redox cycling of these molecules. rsc.org In biological systems, this reduction can be catalyzed by various flavoenzymes, such as NADPH-cytochrome P450 reductase. The semiquinone radical is often unstable and can react with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide (B77818) radical anion (O₂•⁻) in the process. nih.govnih.gov This catalytic cycle can be repeated, leading to the continuous production of superoxide and other ROS, such as hydrogen peroxide and hydroxyl radicals. While this is a general mechanism for PAH o-quinones, the specific formation of the 5-methylchrysene-1,2-semiquinone radical has not been explicitly detailed in the available literature.
PAH o-quinones can also undergo a two-electron reduction to form the corresponding hydroquinone (B1673460) or catechol. nih.gov This reaction can be catalyzed by detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical intermediate. The resulting hydroquinone is typically more stable and can be conjugated with cellular molecules like glucuronic acid or sulfate (B86663) for excretion. However, the hydroquinone itself can be susceptible to auto-oxidation, which can lead back to the quinone and contribute to ROS production, although often at a slower rate than the one-electron reduction pathway. nih.gov
Nucleophilic Addition Reactions
The electron-deficient nature of the α,β-unsaturated ketone system in PAH o-quinones makes them susceptible to nucleophilic attack. These reactions, particularly Michael-type additions, are a significant pathway for their interaction with biological macromolecules and cellular nucleophiles. acs.orgnih.gov
PAH o-quinones are effective Michael acceptors and can react with various biological nucleophiles. acs.org Thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione (B108866) (GSH), are particularly reactive. nih.gov The reaction involves the 1,4-conjugate addition of the nucleophilic thiolate anion to the quinone ring, forming a covalent thioether adduct. nih.gov This process is considered a major detoxification pathway, as it neutralizes the electrophilic quinone. nih.gov Similarly, amine nucleophiles, such as the exocyclic amino groups of DNA bases (e.g., guanine (B1146940) and adenine), can also add to PAH o-quinones, leading to the formation of stable and depurinating DNA adducts. acs.org While this reactivity is well-established for compounds like benzo[a]pyrene-7,8-dione, specific studies detailing the Michael addition of thiols and amines to 5-methylchrysene-1,2-dione are scarce. acs.orgnih.gov
The kinetics of nucleophilic addition to PAH o-quinones are influenced by several factors, including the nucleophilicity of the attacking species, the pH of the medium, and the structure of the quinone itself. nih.govnih.gov Reactions with thiols are generally rapid, with second-order rate constants that can be several orders of magnitude higher at physiological pH compared to acidic conditions, due to the increased concentration of the more nucleophilic thiolate anion. nih.gov
The structure of the PAH o-quinone plays a crucial role in its reactivity. For example, steric hindrance in certain regions of the molecule can significantly affect reaction rates. A study comparing the reactivity of various PAH o-quinones with glutathione found that benzo[a]pyrene-7,8-dione, which has a bay region, reacted 2-3 orders of magnitude slower than naphthalene-1,2-dione. nih.gov The presence of methyl groups can also enhance reactivity; 7,12-dimethyl-benz[a]anthracene-3,4-dione was found to be significantly more reactive than its non-methylated or mono-methylated counterparts, suggesting that methyl substitution in the bay and peri regions can increase reactivity with GSH. nih.gov Given that this compound possesses a methyl group in its bay region, its reactivity would be influenced by these steric and electronic factors.
| PAH o-Quinone | Rate Constant (k₂) in Water (min⁻¹ M⁻¹) | Rate Constant (k₂) at pH 7.0 (min⁻¹ M⁻¹) |
|---|---|---|
| Naphthalene-1,2-dione (NPQ) | 1.1 x 10⁴ | ~1.1 x 10⁶ |
| Benzo[a]pyrene-7,8-dione (BPQ) | ~10¹ - 10² | ~10³ - 10⁴ |
| 7,12-Dimethyl-benz[a]anthracene-3,4-dione (7,12-DMBAQ) | Highly reactive, comparable to NPQ | Not specified |
| Benz[a]anthracene-3,4-dione (BAQ) | Less reactive than NPQ and 7,12-DMBAQ | Not specified |
The stereochemical and regiochemical outcomes of these additions are complex. For thiol addition to o-quinones like dopaquinone, an anomalous 1,6-type addition is often favored over the expected 1,4-addition, a phenomenon that has been the subject of detailed mechanistic investigation. acs.org The specific stereochemical and regiochemical preferences for nucleophilic addition to this compound have not been documented.
Photochemical and Thermal Reactivity
The photochemical and thermal reactivity of this compound is anticipated to be governed by the o-quinone functionality within the chrysene (B1668918) framework. The presence of conjugated carbonyl groups and an extended π-electron system suggests a rich and complex reactivity profile under both light and heat.
Upon absorption of light, particularly in the UV-A and UV-B regions, this compound is expected to be promoted to an electronically excited state. pjoes.com The subsequent decay of this excited state can proceed through various pathways, leading to a range of photochemical transformations. The photochemistry of quinones is known to be diverse, involving intramolecular rearrangements and intermolecular reactions. chemistryviews.org
Key anticipated photo-induced transformations and excited state mechanisms include:
Intramolecular Rearrangements: Similar to other quinones, photo-irradiation of this compound could induce intramolecular hydrogen abstraction followed by rearrangement to yield phenolic products. chemistryviews.org
Photocycloaddition Reactions: The excited state of the dione (B5365651) may participate in cycloaddition reactions with other unsaturated molecules, such as alkenes, to form cyclobutane (B1203170) or other cyclic adducts. libretexts.orgmdpi.com Both [2+2] and [4+2] cycloadditions are plausible, depending on the nature of the reacting partner and the reaction conditions. mdpi.com
Generation of Reactive Oxygen Species (ROS): A significant photochemical pathway for many PAH quinones involves the generation of reactive oxygen species (ROS) through energy transfer from the excited quinone to molecular oxygen. This can lead to the formation of singlet oxygen and superoxide radicals, which can then participate in further oxidative chemistry.
| Reaction Type | Description | Potential Products |
|---|---|---|
| Intramolecular Rearrangement | Photo-induced hydrogen abstraction and subsequent rearrangement. | Phenolic derivatives of 5-methylchrysene (B135471) |
| [2+2] Photocycloaddition | Reaction with an alkene to form a four-membered ring. | Cyclobutane adducts |
| [4+2] Photocycloaddition | Reaction with a conjugated diene to form a six-membered ring. | Diels-Alder type adducts |
| Photosensitization | Energy transfer to molecular oxygen. | Singlet oxygen, superoxide radicals |
The thermal stability of polycyclic aromatic hydrocarbons and their derivatives can vary significantly depending on their structure. jfda-online.comjfda-online.com For this compound, thermal decomposition is likely to occur at elevated temperatures, with the specific pathways being influenced by the presence of the dione functionality and the methyl group.
While specific studies on the thermal decomposition of this compound are not available, general principles suggest the following possibilities:
Decarbonylation: At very high temperatures, quinones can undergo decarbonylation, leading to the loss of one or both carbonyl groups as carbon monoxide and the formation of rearranged hydrocarbon structures.
Oxidation: In the presence of an oxidant, thermal treatment can lead to further oxidation of the aromatic system or the methyl group.
Radical Reactions: Thermal homolysis of weaker bonds could initiate radical chain reactions, leading to a complex mixture of degradation products.
Studies on related quinones have shown that their thermal stability is strongly influenced by their molecular structure. For instance, 1,2-naphthoquinone (B1664529) and 9,10-phenanthraquinone have been observed to decompose at temperatures above 100 °C and 215 °C, respectively. ufba.br In contrast, compounds like 1,4-benzoquinone (B44022) and 9,10-anthraquinone are more thermally stable. ufba.br
| Compound | Decomposition Temperature | General Observation |
|---|---|---|
| 1,2-Naphthoquinone | > 100 °C | Decomposes at relatively low temperatures. ufba.br |
| 9,10-Phenanthraquinone | > 215 °C | Decomposes at moderate temperatures. ufba.br |
| 1,4-Benzoquinone | Thermally stable over a wider range | Relatively high thermal stability. ufba.br |
| 9,10-Anthraquinone | Thermally stable over a wider range | Relatively high thermal stability. ufba.br |
Electrophilic Reactivity of this compound
The o-quinone moiety in this compound renders the molecule electrophilic. The electron-withdrawing nature of the two carbonyl groups creates electron-deficient centers that are susceptible to attack by nucleophiles.
The primary electrophilic sites in this compound are the two carbonyl carbons and the conjugated positions on the aromatic ring. The selectivity of nucleophilic attack will be determined by a combination of electronic and steric factors.
Carbonyl Carbons: The carbonyl carbons are classic electrophilic centers and can be attacked by a variety of nucleophiles.
Conjugate Addition: The α,β-unsaturated ketone system within the quinone structure is susceptible to conjugate or Michael-type addition by soft nucleophiles. youtube.com This would involve the addition of a nucleophile to the C-4 position of the chrysene ring system.
Aromatic Ring: The electron-deficient nature of the quinone ring can also make it susceptible to nucleophilic aromatic substitution reactions under certain conditions, although this is generally less common for o-quinones compared to other electrophilic reactions.
| Reaction Type | Nucleophile | Potential Product |
|---|---|---|
| Michael Addition | Thiols (e.g., Cysteine, Glutathione) | Thioether adducts youtube.comacs.org |
| Addition to Carbonyl | Grignard reagents, Organolithium reagents | Tertiary alcohol adducts |
| Schiff Base Formation | Primary amines | Imines (Schiff bases) researchgate.net |
| Diels-Alder Reaction | Dienes (acting as a dienophile) | Cycloadducts |
Potential Research Applications and Advanced Materials Integration of 5 Methylchrysene 1,2 Dione
5-Methylchrysene-1,2-dione as a Synthetic Building Block for Complex Molecules
The inherent reactivity of the dione (B5365651) functional groups in this compound positions it as a promising, yet unexplored, precursor for the synthesis of more complex molecular architectures.
Synthesis of Novel Organic Frameworks and Polymers
In theory, the dione moiety could serve as a versatile handle for polymerization reactions. Condensation reactions with various linkers could potentially lead to the formation of novel microporous organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials, characterized by their high surface areas and tunable pore sizes, are of significant interest for applications in gas storage, separation, and catalysis. Similarly, this compound could be investigated as a monomer in the synthesis of novel polymers with unique photophysical or electronic properties stemming from the chrysene (B1668918) core. However, no such syntheses have been reported to date.
Integration into Chemical Probes and Biosensors
The inherent fluorescence of the chrysene core provides a tantalizing prospect for the development of novel chemical probes and biosensors.
Development of Fluorescent Probes for Biological Research
Modification of the this compound structure could lead to the creation of fluorescent probes for various biological analytes. The dione group offers a site for chemical modification, allowing for the introduction of specific recognition elements. The fluorescence of the chrysene moiety could be modulated upon binding to a target molecule, forming the basis of a sensor. Despite this potential, no research has been published on the development of fluorescent probes derived from this compound for biological research.
Sensor Design for Environmental or Analytical Applications (excluding health monitoring)
Similarly, the development of sensors for environmental or other analytical applications based on this compound remains an unexplored area. The chrysene core could be functionalized to create chemosensors for the detection of pollutants or other molecules of interest. The interaction with an analyte could induce a change in the fluorescence or other photophysical properties of the molecule, enabling detection. As of now, no such sensors have been reported.
Role in Fundamental Mechanistic Organic Chemistry Research
The reactivity of the dione group within the rigid polycyclic aromatic framework of this compound could be of significant interest for fundamental mechanistic studies in organic chemistry. Investigating its reaction pathways, kinetics, and the influence of the bulky chrysene backbone on reactivity could provide valuable insights into the behavior of related systems. However, a review of the current scientific literature reveals no studies focused on the mechanistic aspects of this compound's reactivity.
As a Model Compound for PAH Quinone Reactivity
Polycyclic aromatic hydrocarbon (PAH) quinones are a class of compounds derived from the oxidation of PAHs. Due to their structure, which includes a conjugated dione system on an aromatic framework, they are reactive molecules and are often studied to understand the behavior of this functional group in various chemical and biological systems.
In principle, this compound could serve as a valuable model compound for investigating the reactivity of PAH quinones. The presence of the methyl group on the chrysene backbone could provide insights into how alkyl substituents influence the electronic properties and, consequently, the chemical reactivity of the quinone moiety. However, based on currently available research, specific studies employing this compound as a model compound to explore the general reactivity of PAH quinones have not been prominently reported. Research in this area is still developing, and the use of this specific compound as a representative model for the broader class of PAH quinones is a potential avenue for future investigation.
Studies in Electron Transfer and Radical Chemistry
The chemical behavior of quinones is intrinsically linked to their ability to accept electrons and form radical species. These properties are central to their role in various chemical and biological processes.
PAH quinones are known to participate in electron transfer reactions, often leading to the formation of semiquinone radicals. This reactivity is a key aspect of their biological activity and their potential applications in materials science. The study of these electron transfer processes and the characterization of the resulting radical intermediates are crucial for understanding their mechanisms of action.
While the general principles of electron transfer and radical chemistry are well-established for many quinones, specific and detailed research findings on this compound in these contexts are not extensively documented in the accessible scientific literature. Investigations into the specific redox potentials, the kinetics of electron transfer, and the properties of the radical ions of this compound would be necessary to fully elucidate its behavior in these chemical processes. Such studies would contribute to a more comprehensive understanding of the structure-activity relationships within the diverse family of PAH quinones.
Emerging Research Directions and Future Prospects for 5 Methylchrysene 1,2 Dione Studies
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity
The accurate detection and quantification of 5-methylchrysene-1,2-dione in complex biological and environmental matrices are paramount for risk assessment and mechanistic studies. While current methods such as high-performance liquid chromatography (HPLC) with UV-fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental, emerging research is focused on developing novel analytical methodologies with enhanced sensitivity and specificity nih.govnih.gov. The drive is to achieve lower detection limits, enabling the analysis of trace amounts of the compound and its derivatives in real-world exposure scenarios.
Future advancements are anticipated in the development of highly selective sample preparation techniques, such as molecularly imprinted polymers (MIPs) and immunoaffinity chromatography, tailored specifically for the capture of this compound and its metabolites. These approaches promise to reduce matrix interference and improve the accuracy of quantification.
Advanced Chromatographic Resolution of Isomers
A significant analytical challenge in the study of 5-methylchrysene (B135471) is the presence of numerous isomers of both the parent compound and its metabolites. The separation of these isomers is critical as they can exhibit vastly different toxicological properties. Future research will increasingly rely on advanced chromatographic techniques to achieve superior resolution.
Ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle-sized columns, offer faster analysis times and improved separation efficiency compared to conventional HPLC nih.gov. The application of UHPLC will be crucial for resolving complex mixtures of methylchrysene metabolites.
Furthermore, the exploration of novel stationary phases in chromatography is a promising avenue. Chiral stationary phases (CSPs) are of particular interest for separating the enantiomers of 5-methylchrysene metabolites, which is essential for understanding stereoselective metabolism and toxicity nih.govpsu.edu. The development of new CSPs with enhanced selectivity for polycyclic aromatic hydrocarbon (PAH) metabolites will be a key area of future research.
| Technique | Principle | Advantages for Isomer Resolution | Future Prospects |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase. | Established methodology for separating PAH metabolites. nih.gov | Development of more selective stationary phases. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes columns with smaller particles (<2 µm) for higher resolution and faster separations. | Significantly improved resolution of complex isomeric mixtures and reduced analysis time. nih.gov | Wider adoption for routine analysis and metabolomics studies. |
| Chiral Chromatography | Employs a chiral stationary phase to separate enantiomers. | Essential for resolving stereoisomers of metabolites, which can have different biological activities. nih.govpsu.edu | Design of novel CSPs with broader applicability to PAH metabolites. |
Integration of Hyphenated Mass Spectrometry Techniques
The coupling of chromatographic separation with mass spectrometry has revolutionized the analysis of trace-level compounds. Future research on this compound will benefit from the integration of increasingly sophisticated hyphenated mass spectrometry techniques.
High-resolution mass spectrometry (HRMS), particularly with Orbitrap technology, provides highly accurate mass measurements, enabling the confident identification of metabolites and their transformation products mdpi.com. The use of HRMS will be critical in non-targeted screening approaches to discover novel metabolites of 5-methylchrysene.
Tandem mass spectrometry (MS/MS) will continue to be a cornerstone for structural elucidation and sensitive quantification mdpi.com. Future developments may include the wider application of ion mobility-mass spectrometry, which adds another dimension of separation based on the size and shape of ions, further enhancing the ability to distinguish between isomers.
| Technique | Principle | Advantage for this compound Analysis | Future Application |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by LC, followed by fragmentation and detection by MS/MS for structural information and quantification. | High sensitivity and specificity for targeted analysis of known metabolites. nih.govnih.gov | Development of robust quantitative assays for biomarkers of exposure. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Confident identification of unknown metabolites and transformation products in non-targeted analyses. mdpi.com | Discovery of novel biochemical pathways and adducts. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase prior to mass analysis. | Potential to separate isomers that are difficult to resolve by chromatography alone. | Enhanced structural characterization of complex metabolite mixtures. |
Multidisciplinary Approaches to Elucidating Complex Biochemical Pathways
The formation and fate of this compound are governed by a complex interplay of metabolic enzymes and cellular defense mechanisms. A comprehensive understanding of these processes requires a shift from reductionist approaches to more integrated, multidisciplinary strategies.
Systems Biology Integration for Metabolic Network Analysis
Systems biology offers a powerful framework for integrating diverse "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to construct predictive models of metabolic networks. The application of systems biology to 5-methylchrysene metabolism is an emerging research direction with immense potential.
By analyzing changes in gene expression, protein abundance, and metabolite levels in cells exposed to 5-methylchrysene, researchers can build computational models that map the flow of molecules through various metabolic pathways mdpi.com. These models can help to:
Identify the key cytochrome P450 (P450) and aldo-keto reductase (AKR) enzymes responsible for the formation of this compound nih.govpsu.edu.
Elucidate the roles of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and sulfotransferases (SULTs), in the detoxification of the dione (B5365651) nih.gov.
Predict the impact of genetic polymorphisms in these enzymes on an individual's susceptibility to 5-methylchrysene-induced toxicity.
| Data Input | Analytical Platform | Potential Output/Insight |
|---|---|---|
| Transcriptomics | RNA sequencing, Microarrays | Identification of genes and pathways transcriptionally regulated by 5-methylchrysene exposure. |
| Proteomics | Mass spectrometry-based proteomics | Quantification of changes in the expression of metabolic enzymes and stress-response proteins. |
| Metabolomics | LC-MS, GC-MS, NMR | Comprehensive profiling of endogenous and xenobiotic metabolites to map pathway flux. |
| Metabolic Network Model | Computational modeling software | In silico prediction of metabolic fates of 5-methylchrysene and identification of key metabolic control points. |
Advanced In Vitro Cellular Models for Mechanistic Elucidation
While traditional 2D cell cultures, such as the human hepatoma cell line HepG2 and genetically modified V79MZ hamster lung fibroblasts, have provided valuable insights into the metabolism and mutagenicity of 5-methylchrysene, they have limitations in fully recapitulating the complexity of human tissues nih.govnih.gov. The future of mechanistic toxicology lies in the development and application of more physiologically relevant in vitro models.
Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more realistic representation of tissue architecture and cell-cell interactions. These models are expected to provide more accurate predictions of in vivo toxicity.
Organ-on-a-chip technology represents a paradigm shift in in vitro toxicology k-state.eduresearchgate.net. These microfluidic devices can be used to create microphysiological systems that mimic the structure and function of human organs, such as the liver youtube.com. A "liver-on-a-chip" model could be used to study the metabolism of 5-methylchrysene and the subsequent toxicity of this compound in a dynamic environment that includes fluid flow and interactions between different liver cell types frontiersin.org. This technology holds the promise of providing a more accurate and human-relevant platform for toxicity testing, potentially reducing the reliance on animal models acs.org.
| Model | Description | Advantages | Limitations | Future Applications |
|---|---|---|---|---|
| 2D Cell Culture (e.g., HepG2) | Monolayer of cells grown on a flat surface. | High-throughput, cost-effective, well-established protocols. nih.gov | Lacks tissue architecture and complex cell-cell interactions. | Initial screening for toxicity and metabolic pathways. |
| 3D Spheroids/Organoids | Self-assembled aggregates of cells that mimic tissue-like structures. | More physiologically relevant cell-cell and cell-matrix interactions. | Lower throughput and more complex to maintain than 2D cultures. | More accurate assessment of dose-response relationships and mechanisms of toxicity. |
| Organ-on-a-Chip | Microfluidic devices containing living cells that mimic the function of an organ. | Dynamic culture conditions, multi-organ interactions, and potential for personalized medicine. researchgate.net | Technically challenging to create and maintain, standardization is ongoing. youtube.com | Studying the interplay of metabolism and toxicity in a human-relevant context. |
Exploration of Uncharted Reactivity Pathways
The electrophilic nature of this compound underpins its toxicity, primarily through redox cycling, which generates reactive oxygen species (ROS), and covalent adduction to cellular macromolecules such as DNA and proteins nih.gov. While the formation of DNA adducts by the diol-epoxide pathway of 5-methylchrysene is well-documented, the full spectrum of the dione's reactivity is likely yet to be discovered nih.gov.
Future research will venture into exploring uncharted reactivity pathways of this compound. This will involve a combination of experimental and computational approaches. Computational chemistry, using quantum chemical methods, can predict the reactive sites of PAH quinones and the thermodynamic feasibility of novel reactions researchgate.netnih.govnih.gov. These predictions can then be tested experimentally.
Potential uncharted pathways for investigation include:
Reactions with other cellular nucleophiles: Beyond DNA and glutathione, the dione may react with other important biomolecules, such as lipids and specific amino acid residues in proteins, leading to a wider range of cellular damage.
Formation of novel adducts: The identification of previously unknown adducts through advanced mass spectrometry techniques could reveal new mechanisms of toxicity.
Interaction with signaling pathways: The dione or its reaction products may directly interact with and modulate cellular signaling pathways, leading to downstream effects on cell proliferation, apoptosis, and differentiation.
Epigenetic modifications: The potential for this compound to influence epigenetic marks, such as DNA methylation and histone modifications, is a largely unexplored area that could have significant implications for its carcinogenic activity.
By pushing the boundaries of analytical science, embracing multidisciplinary collaborations, and exploring novel biological and chemical interactions, the scientific community will continue to illuminate the complex role of this compound in environmental health and disease.
Investigation of Novel Photochemical Reactions
The study of photochemical reactions of this compound is a significant emerging research direction. While the photochemical synthesis of its parent compound, 5-methylchrysene, via methods like the Mallory reaction is established, the direct photochemical reactivity of the 1,2-dione derivative is not well-documented. mdpi.comnih.gov Future investigations could explore several promising avenues:
Intramolecular Rearrangements: Irradiation with UV or visible light could induce novel intramolecular rearrangements. The presence of the dione functionality on the chrysene (B1668918) backbone creates a unique electronic landscape that may lead to unexpected skeletal reorganizations or functional group migrations.
Cycloaddition Reactions: Similar to how N-substituted 1,2,4-triazoline-3,5-diones undergo photochemical Diels-Alder reactions, this compound could potentially act as a dienophile or participate in other [m+n] cycloadditions with various substrates upon photoactivation. mdpi.com
Photooxidation and Photoreduction: The dione moiety is susceptible to redox reactions. Research could focus on photosensitized oxidation or reduction processes, potentially leading to the formation of novel oxygenated derivatives or hydroquinones, which may have distinct biological or material properties.
Reactions with Aromatic Substrates: Exploring photochemical reactions with other aromatic compounds, such as benzene, could lead to the formation of complex adducts through mechanisms potentially involving electron transfer from the aromatic ring to a photoactivated triplet state of the dione. mdpi.com
Table 1: Potential Photochemical Reactions for this compound
| Reaction Type | Potential Substrate(s) | Expected Product Class | Research Goal |
|---|---|---|---|
| Intramolecular Rearrangement | None (neat or in inert solvent) | Isomeric structures | Discover novel PAH scaffolds |
| [4+2] Cycloaddition | Conjugated dienes (e.g., 1,3-butadiene) | Polycyclic adducts | Synthesize complex fused-ring systems |
| Photooxidation | Molecular oxygen, photosensitizer | Further oxygenated derivatives | Investigate degradation pathways |
Metal-Catalyzed Transformations Involving this compound
Transition-metal catalysis offers a powerful toolkit for functionalizing complex organic molecules, and its application to this compound represents a significant opportunity for future research. mdpi.com Such methodologies could provide efficient and selective pathways to novel derivatives that are inaccessible through traditional methods.
Key areas for investigation include:
C-H Activation/Functionalization: Palladium, rhodium, or iridium catalysts could be employed to selectively activate and functionalize the various C-H bonds on the aromatic core. This would allow for the introduction of new substituents (e.g., aryl, alkyl, or heteroatom groups), tuning the electronic and steric properties of the molecule.
Cross-Coupling Reactions: The dione structure could be modified to include leaving groups (e.g., halides or triflates), making it a suitable substrate for classic cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This would enable the construction of highly complex molecular architectures.
Reductive or Oxidative Transformations: Metal catalysts are also adept at mediating redox reactions. For instance, catalytic hydrogenation could selectively reduce one or both carbonyl groups, while oxidative catalysis could potentially cleave one of the aromatic rings.
Asymmetric Catalysis: The use of chiral transition metal complexes could facilitate enantioselective transformations, which is particularly relevant for creating compounds with specific biological activities. mdpi.com
Computational Chemistry Advancements and Predictive Modeling for this compound
The complexity of this compound necessitates the use of advanced computational tools to predict its behavior and guide experimental efforts. Refined quantum chemical methods and artificial intelligence are at the forefront of this predictive science.
Refined Quantum Chemical Methods for Accurate Reaction Barrier Predictions
Quantum mechanics (QM) provides the foundation for accurately modeling chemical reactions. Modern computational chemistry leverages these principles to predict reaction outcomes and mechanisms, thereby reducing the need for extensive trial-and-error experimentation. nih.govrsc.org For this compound, these methods can be used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, products, intermediates, and transition states, a detailed map of a reaction's energy landscape can be constructed. This allows researchers to identify the most likely reaction pathways.
Predict Reaction Barriers (Activation Energies): The energy difference between the reactant and the transition state determines the reaction rate. Accurate prediction of these barriers is crucial for determining whether a proposed reaction is feasible under given conditions. researchgate.net
Utilize Automated Reaction Path Search Methods: Techniques like the Artificial Force-Induced Reaction (AFIR) method can systematically explore possible reaction pathways without prior assumptions, potentially uncovering novel and unexpected transformations. nih.gov
Evaluate Regio- and Stereoselectivity: When a reaction can lead to multiple products, QM calculations can predict which isomer is energetically favored, guiding the design of selective synthetic methods. beilstein-journals.org
Table 2: Application of Quantum Chemical Methods to this compound Research
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and energy calculations | Stable conformations and relative energies of isomers |
| Transition State Searching (e.g., QST2/3) | Locating transition state structures | Reaction activation energies (barriers) |
| Intrinsic Reaction Coordinate (IRC) | Tracing reaction pathways from a transition state | Confirmation of reaction mechanism |
Artificial Intelligence and Machine Learning for Chemical Space Exploration
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid exploration of vast chemical spaces. frontiersin.orgresearchgate.net The "chemical space" encompasses all possible molecules and compounds. For this compound, AI and ML can accelerate discovery in several ways:
Predictive Modeling: ML models can be trained on existing data from known chemical reactions or compound properties. Once trained, these models can predict the properties or reactivity of new, untested derivatives of this compound far more quickly than QM methods.
Active Learning: This approach combines ML with experimental or computational "oracles." An ML model suggests which new compounds to synthesize or simulate next to gain the most useful information, efficiently guiding the research process toward molecules with desired properties. nih.govnih.gov
Generative Models: Deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be used to design novel molecules. By providing a set of desired properties, these models can generate new molecular structures based on the this compound scaffold that are optimized for a specific function. openreview.net
Reaction Prediction: AI tools can predict the most likely products of a reaction, suggest optimal reaction conditions, and even propose entire synthetic routes to target derivatives of this compound.
Q & A
Q. How can computational modeling enhance the prediction of this compound’s interaction with CYP enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
